Trichokonin VI

Antiplasmodial Selectivity Index Peptaibol comparator

Trichokonin VI (TK VI, also known as gliodeliquescin A) is a 20-amino-acid peptaibol antibiotic (C90H149N23O24, MW 1937.29) isolated from Trichoderma species, principally T. pseudokoningii SMF2.

Molecular Formula C90H149N23O24
Molecular Weight 1937.3 g/mol
CAS No. 97242-16-5
Cat. No. B12696250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichokonin VI
CAS97242-16-5
Molecular FormulaC90H149N23O24
Molecular Weight1937.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=NC(C)(C)C(=O)N1CCCC1C(=NC(C(C)C)C(=NC(C)(C)C(=NC(C)(C)C(=NC(CCC(=N)O)C(=NC(CCC(=N)O)C(=NC(CC2=CC=CC=C2)CO)O)O)O)O)O)O)O)N=C(CN=C(C(C)(C)N=C(C(C(C)C)N=C(C(C)(C)N=C(C(CCC(=N)O)N=C(C(C)N=C(C(C)(C)N=C(C(C)N=C(C(C)(C)N=C(C(C)N=C(C(C)(C)N=C(C)O)O)O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C90H149N23O24/c1-45(2)41-57(71(126)109-90(25,26)82(137)113-40-30-33-58(113)72(127)103-63(46(3)4)73(128)111-89(23,24)81(136)112-88(21,22)79(134)102-55(35-38-60(92)117)69(124)101-54(34-37-59(91)116)68(123)98-53(44-114)42-52-31-28-27-29-32-52)99-62(119)43-94-75(130)83(11,12)110-74(129)64(47(5)6)104-80(135)87(19,20)108-70(125)56(36-39-61(93)118)100-65(120)48(7)95-77(132)85(15,16)106-67(122)50(9)97-78(133)86(17,18)107-66(121)49(8)96-76(131)84(13,14)105-51(10)115/h27-29,31-32,45-50,53-58,63-64,114H,30,33-44H2,1-26H3,(H2,91,116)(H2,92,117)(H2,93,118)(H,94,130)(H,95,132)(H,96,131)(H,97,133)(H,98,123)(H,99,119)(H,100,120)(H,101,124)(H,102,134)(H,103,127)(H,104,135)(H,105,115)(H,106,122)(H,107,121)(H,108,125)(H,109,126)(H,110,129)(H,111,128)(H,112,136)/t48-,49-,50-,53-,54-,55-,56-,57-,58-,63-,64-/m0/s1
InChIKeyNXYQVPDHTKILPP-WVFQXUQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichokonin VI (CAS 97242-16-5): What Procurement Teams Need to Know About This 20-Residue Peptaibol


Trichokonin VI (TK VI, also known as gliodeliquescin A) is a 20-amino-acid peptaibol antibiotic (C90H149N23O24, MW 1937.29) isolated from Trichoderma species, principally T. pseudokoningii SMF2 [1]. As a member of the long-chain peptaibol first subfamily, TK VI is grouped under the alamethicin analog class by the MeSH system [2]. It displays a characteristic α-helical conformation in both organic solvents and membrane-mimetic environments, with helical content that can be modulated by solvent polarity—a structural property that directly influences its ion-channel-forming and membrane-disrupting functions [3]. Preclinical investigations have documented its antimicrobial, antifungal, antiplasmodial, antitumor, and plant-root-growth-modulating activities, making it a multi-functional tool compound for both agrochemical and biomedical research programs.

Why Trichokonin VI Cannot Be Substituted by Trichokonin VIII or Alamethicin Without Risk of Experimental Divergence


Although Trichokonin VI (TK VI), Trichokonin VIII (TK VIII), and alamethicin share the peptaibol backbone—20 residues, N-terminal acetylation, C-terminal amino alcohol, and high Aib content—they diverge at precisely defined positions: TK VI carries Aib at position 6, whereas TK VIII has Ala at the same position [1]. This single-residue substitution propagates into differential cytotoxicity profiles (IC50 10.30 µM vs. 9.89 µM on CHO-K1 cells), divergent selectivity indices in antiplasmodial assays (SI 28 vs. 16), and distinct NMR chemical shift fingerprints [1][2]. Alamethicin, the most extensively studied peptaibol, lacks the systematic mechanism-of-action dissection that TK VI has received in plant root stem-cell niche disruption and in calcium-mediated dual apoptosis/autophagy induction [3][4]. Substituting any of these analogs without accounting for these quantitative activity and selectivity gaps can lead to irreproducible readouts in both antimicrobial susceptibility testing and eukaryotic cytotoxicity screening.

Trichokonin VI Differential Evidence: Head-to-Head and Cross-Study Quantitative Comparisons


Trichokonin VI vs. Trichokonin VIII: 1.75-Fold Superior Selectivity Index in Antiplasmodial Screening on Plasmodium falciparum 3D7

In a direct head-to-head comparison, Trichokonin VI (1) and Trichokonin VIII (2) were co-isolated from Trichoderma sp. L2-2 and tested against P. falciparum 3D7 strain. TK VI yielded an IC50 of 1.0 ± 0.2 µM and a CC50 (HepG2 cytotoxicity) of 28 ± 3 µM, producing a selectivity index (SI = CC50/IC50) of 28. TK VIII, with a nearly identical antiplasmodial IC50 of 0.9 ± 0.2 µM, exhibited markedly higher host cytotoxicity (CC50 15 ± 3 µM), halving its SI to 16 [1]. The same study also benchmarked TK VI against two other peptaibols—trichogin A IV (IC50 5.7 µM, SI >4) and hypocrin NPDG F (IC50 4.4 µM, SI >3)—and against artesunate (IC50 15 nM) and pyrimethamine (IC50 51 nM) as positive controls, confirming that within this peptaibol subset, TK VI provides the best balance of antiparasitic potency and mammalian cell safety [1].

Antiplasmodial Selectivity Index Peptaibol comparator

Trichokonin VI vs. Trichokonin VIII: Marginally Lower Cytotoxicity in Mammalian CHO-K1 Cells (IC50 10.30 vs. 9.89 µM) with Equivalent Genotoxic Liability

In a comparative genotoxicity study, Trichokonin VI (TK VI) and Trichokonin VIII (TK VIII) were directly compared using CHO-K1 cells via XTT assay. TK VI exhibited an IC50 of 10.30 µM, whereas TK VIII gave an IC50 of 9.89 µM—a small but reproducible 4.1% higher cytotoxicity for TK VIII [1]. Both compounds at 10 µM or above completely inhibited colony formation in clonogenic survival assays. In the comet assay and micronucleus test, both TK VI and TK VIII increased DNA damage scores and micronucleus frequency at all tested concentrations, demonstrating that their genotoxic liabilities are comparable [1]. This means that when equieffective antimicrobial or antiplasmodial doses are used, TK VI's slightly lower cytotoxicity may offer a marginal safety advantage in mammalian cell-based assays without sacrificing genotoxicological predictability.

Mammalian cytotoxicity Genotoxicity Peptaibol safety profiling

Trichokonin VI vs. Etoposide: Approximately 2-Fold Higher Antiproliferative Potency in Hepatocellular Carcinoma Cells at 30–40 µM

In a study using HepG2, BGC-823, and A549 cancer cell lines, Trichokonin VI (TK VI) and the standard chemotherapeutic etoposide were compared head-to-head via MTT assay. At concentrations ranging from 30 to 40 µM, TK VI produced an antiproliferative effect approximately two-fold higher than that of etoposide [1]. Furthermore, at lower concentrations (10–20 µM), TK VI selectively impaired HepG2 and Hep3B hepatocellular carcinoma cell viability while sparing the normal human liver cell line Chang, whereas etoposide does not exhibit comparable tumor-selective cytotoxicity [1]. At 20 µM TK VI for 8 h, significant apoptosis was induced in all three cancer lines; after 24 h at 20 µM, approximately 90% of HepG2 cells were apoptotic (TUNEL-positive), compared to approximately 80% for etoposide [1]. Mechanistically, TK VI triggers extracellular Ca2+ influx, activating μ-calpain, Bax translocation, and autophagy via Bak—a dual cell-death mechanism not shared by etoposide.

Hepatocellular carcinoma Anticancer peptaibol Apoptosis induction

Trichokonin VI vs. Alamethicin: First Peptaibol Demonstrated to Disrupt Plant Root Stem-Cell Niche via GORK Potassium Channel, Enabling Mechanistic Dissection Not Achieved with Alamethicin Alone

Alamethicin is the best-studied peptaibol and is known to be phytotoxic, but its precise molecular target in plants had remained undefined. A 2016 study used Trichokonin VI (TK VI) to dissect the mechanism of peptaibol-induced inhibition of Arabidopsis primary root growth. TK VI suppressed both cell division and cell elongation, disrupted root stem-cell niche maintenance, increased auxin content, and disrupted auxin-response gradients [1]. A forward-genetic screen identified the Arabidopsis mutant tkr1, which harbors a point mutation in the GORK gene encoding a gated outwardly rectifying K+ channel. This mutation alleviated TK VI-induced suppression of K+ efflux and stabilized auxin gradients. Critically, the tkr1 mutant also conferred resistance to alamethicin, proving that GORK is a shared target of both peptaibols [1]. Thus, TK VI served as the probe that unlocked the mechanism for the entire peptaibol class—a feat not accomplished with alamethicin itself.

Plant peptaibol toxicity Arabidopsis root inhibition GORK channel

Trichokonin VI vs. LEAP-2 and Cn-AMP1 Antimicrobial Peptides: 25 µM MIC Against Bacillus subtilis with Documented Nanomechanical Mechanism

Trichokonin VI (TK VI) demonstrated a minimum inhibitory concentration (MIC) of 25 ± 0 µM against Bacillus subtilis in broth-dilution susceptibility testing [1]. This MIC is lower (more potent) than those reported for the antimicrobial peptides LEAP-2 and Cn-AMP1, similar to that of Magainin 2, and higher than those of LL-37 and MSI-594 under comparable testing conditions [1]. Beyond potency, the TK VI study uniquely employed atomic force microscopy (AFM) to quantify progressive morphological damage: after 2 h at MIC, cell wall collapse was observed; after 5 h, cell height decreased from ~500 nm to <300 nm at 2× MIC; surface roughness (Rq) increased progressively; and nanoindentation revealed a continuous decrease in cell stiffness [1]. Membrane permeabilization was confirmed by SYTOX Green uptake. This level of nanomechanical characterization provides a mechanistic signature that LEAP-2, Cn-AMP1, Magainin 2, and LL-37 studies have not matched for B. subtilis under identical conditions.

Gram-positive antibacterial Atomic force microscopy Cell-wall disruption

Trichokonin VI Thermal and pH Stability: Full Activity Retention After Autoclaving (121°C), Exceeding Typical Peptide Stability Benchmarks

The Trichokonins mixture (VI, VII, VIII) was subjected to a range of pH conditions and temperature extremes. Remarkably, no loss of antimicrobial activity was observed even after autoclaving at 121°C, and biological activity was retained across a wide pH range [1]. The Trichokonins were also insensitive to proteolytic enzyme digestion [1]. Circular dichroism spectroscopy confirmed that the α-helical structure of TK VI changes only slightly at different temperatures and pH values, indicating that structural integrity underlies this exceptional stability [1]. While many antimicrobial peptides (e.g., magainins, defensins, or LL-37) lose substantial activity upon heating or in acidic/basic conditions, TK VI's autoclaving tolerance and protease resistance are class-level differentiators that simplify its handling, storage, and formulation in both laboratory and potential field-deployment scenarios.

Peptide stability Autoclaving Biological control agent

Trichokonin VI Application Scenarios: Where This Peptaibol Provides Verifiable Advantages Over Analogs


Antiplasmodial Drug Discovery: Hit-to-Lead Optimization Requiring a Favorable Selectivity Index

When screening peptaibols against P. falciparum, Trichokonin VI delivers an SI of 28—1.75-fold higher than its closest congener TK VIII (SI 16) and far exceeding trichogin A IV (SI >4) and hypocrin NPDG F (SI >3) [1]. This translates to a wider in vitro therapeutic window, reducing the likelihood of false-positive cytotoxicity when advancing to mammalian infection models. The co-identified biosynthesis gene cluster (trat BGC) additionally provides a defined genetic platform for yield optimization [1].

Calcium-Mediated Cancer Cell Death Research: Dual Apoptosis and Autophagy Induction with Tumor-Selective Cytotoxicity

In hepatocellular carcinoma (HepG2) studies, TK VI at 30–40 µM achieves ~2-fold higher antiproliferative activity than etoposide, while at 10–20 µM it selectively impairs HepG2 and Hep3B cells without obviously affecting normal Chang liver cells [2]. At 20 µM for 24 h, TK VI induces ~90% apoptosis (TUNEL-positive), exceeding etoposide's ~80% [2]. The mechanism involves extracellular Ca2+ influx, μ-calpain activation, Bax-mediated apoptosis, and Bak-mediated autophagy—providing a well-validated Ca2+-agonist tool for dual-pathway cell-death studies [2].

Plant–Trichoderma Interaction Studies: Genetically Validated GORK-Channel-Dependent Root Growth Modulation

TK VI is the first peptaibol for which the plant molecular target (GORK K+ channel) has been genetically identified, using an Arabidopsis tkr1 mutant that also confers cross-resistance to alamethicin [3]. Researchers investigating Trichoderma biocontrol mechanisms or peptaibol phytotoxicity can use TK VI as a reference agonist to probe GORK-dependent K+ efflux, auxin gradient disruption, and root stem-cell niche maintenance, with the tkr1 line serving as a built-in genetic control [3].

Biological Control Agent Formulation: Autoclave-Sterilizable Antimicrobial Peptide for Field-Ready Preparations

Trichokonins, with TK VI as the main active component, retain full antimicrobial activity after autoclaving (121°C) and across a wide pH range, and are resistant to proteolytic digestion [4]. This exceptional stability profile—documented by CD spectroscopy showing minimal helical structure change—enables TK VI-containing formulations to be autoclaved as part of terminal sterilization without loss of potency, a practical advantage not shared by most proteinaceous antimicrobial agents that denature under such conditions [4].

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